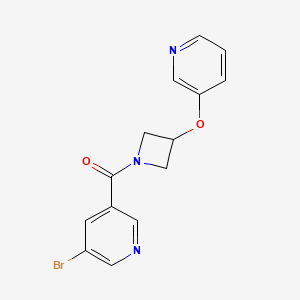

(5-Bromopyridin-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

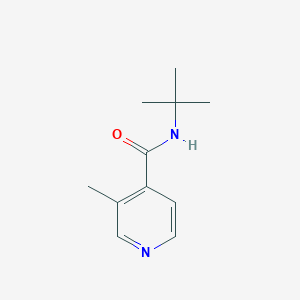

(5-Bromopyridin-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains both pyridine and azetidine rings.

Applications De Recherche Scientifique

Antibacterial and Antifungal Activity

- A study synthesized a related compound, (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, and evaluated its antibacterial and antifungal activity, finding acceptable results (B. G. Rao, A. Prasad, P. Rao, 2013).

Synthesis and Biological Evaluation

- Novel 4-Pyrrolidin-3-cyanopyridine derivatives were synthesized using a related compound as a substrate, and their antimicrobial activity was assessed against a variety of bacteria (A. Bogdanowicz et al., 2013).

Large-Scale Synthesis Methodology

- A study described an efficient method for synthesizing methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate and alkyl 2-(5-hydroxypyrimidin-2-yl)acetate, providing a high-yielding route suitable for large-scale synthesis of these compounds, including 5-bromo-2-chloropyridine (R. Morgentin et al., 2009).

Antiviral Properties

- C-5 substituted tubercidin analogues, including 5-bromo derivatives, were evaluated for their antiviral properties against various RNA and DNA viruses, demonstrating significant activity (D. Bergstrom et al., 1984).

Synthesis and Antibacterial Activities

- A new Schiff base compound, containing a 5-bromo derivative, was synthesized and evaluated for its antibacterial activities, showing excellent results (Wang et al., 2008).

Palladium-Catalyzed Synthesis

- A study describes the palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives, including 5-bromo-2-methylpyridin-3-amine, evaluating their anti-thrombolytic and biofilm inhibition activities (Gulraiz Ahmad et al., 2017).

Mécanisme D'action

Mode of Action

It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

The compound’s effects on these pathways and their downstream effects would be dependent on its specific targets .

Pharmacokinetics

These properties would have a significant impact on the compound’s bioavailability, determining how much of the compound reaches its targets and how long it remains active in the body .

Result of Action

These effects would be determined by the compound’s specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (5-Bromopyridin-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how stable it is in the body .

Propriétés

IUPAC Name |

(5-bromopyridin-3-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN3O2/c15-11-4-10(5-17-6-11)14(19)18-8-13(9-18)20-12-2-1-3-16-7-12/h1-7,13H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSADMOIKBXMIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CN=C2)Br)OC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2842964.png)

![3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2842966.png)

![[1-(Hydroxymethyl)cyclopent-2-en-1-yl] methanesulfonate](/img/structure/B2842970.png)

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2842972.png)

![5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2842978.png)

![1-(4-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2842983.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B2842985.png)